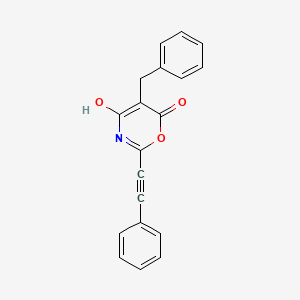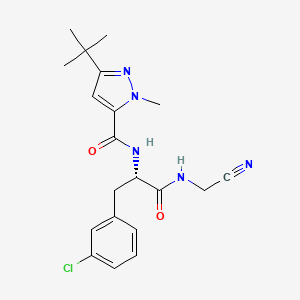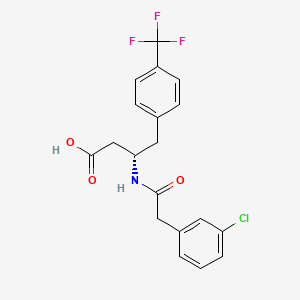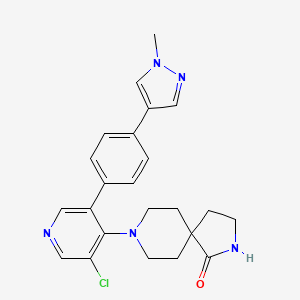
CCT251545
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCT251545 est un inhibiteur de petite molécule puissant et sélectif de la voie de signalisation WNT. C'est un composé biodisponible par voie orale avec une valeur de CI50 de 5 nM dans les cellules 7dF3 . Ce composé est utilisé comme une sonde chimique pour explorer les rôles de la kinase dépendante de la cycline 8 (CDK8) et de la kinase dépendante de la cycline 19 (CDK19) dans les maladies humaines .
Mécanisme D'action
Target of Action
CCT251545 primarily targets the human Mediator complex-associated protein kinases CDK8 and CDK19 . These kinases are involved in the regulation of gene expression and are implicated in several human diseases .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CDK8 and CDK19 . It binds to these kinases, preventing them from phosphorylating their substrate proteins, thereby inhibiting their activity . This results in altered gene expression, including genes regulated by the WNT pathway and STAT1 .
Biochemical Pathways
This compound potently inhibits the WNT signaling pathway . The WNT pathway is crucial for cell proliferation and differentiation, and its deregulation is often associated with cancer . By inhibiting CDK8 and CDK19, this compound alters WNT pathway-regulated gene expression and other on-target effects, including the expression of genes regulated by STAT1 .
Pharmacokinetics
This compound is orally bioavailable and displays good pharmacokinetics . It is designed to maintain good cell permeability, which is crucial for its bioavailability and efficacy .
Result of Action
The inhibition of CDK8 and CDK19 by this compound leads to changes in gene expression, including genes regulated by the WNT pathway and STAT1 . This can result in reduced proliferation of cancer cells and regression of tumors . In addition, this compound has been shown to enhance drug delivery and potentiate chemotherapy in multidrug-resistant cancers by Rac1-mediated macropinocytosis .
Analyse Biochimique
Biochemical Properties
CCT251545 interacts with the protein kinases CDK8 and CDK19 . It has been found to have over 100-fold selectivity over 291 other kinases . It potently inhibits WNT pathway activity in COLO205-F1756 clone 4, an APC-mutant human colorectal cancer cell line .
Cellular Effects
This compound has shown to alter WNT pathway-regulated gene expression and other on-target effects of modulating CDK8 and CDK19, including expression of genes regulated by STAT1 . It also reduces phospho-STAT1 SER727 levels in SW620 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a type 1 binding mode involving insertion of the CDK8 C terminus into the ligand binding site . It is an ATP competitive inhibitor .
Temporal Effects in Laboratory Settings
It has been shown to display potent cell-based activity .
Dosage Effects in Animal Models
In animal models, specifically in NCr athymic mice bearing established SW620 human colorectal cancer xenografts, this compound (70mg/kg; p.o.; twice daily) causes an inhibition of tumor growth .
Metabolic Pathways
It is known to interact with the WNT signaling pathway .
Transport and Distribution
It is known to be an orally bioavailable compound .
Subcellular Localization
It is known to interact with the protein kinases CDK8 and CDK19 .
Méthodes De Préparation
CCT251545 a été découvert grâce à un criblage à haut débit basé sur des cellules . La voie de synthèse implique la préparation du composé en utilisant diverses réactions chimiques, y compris la formation d'une structure spirocyclique. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. Les méthodes de production industrielle pour this compound ne sont pas non plus disponibles dans le domaine public.
Analyse Des Réactions Chimiques
CCT251545 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que des informations détaillées sur les produits d'oxydation ne soient pas disponibles.
Réduction : Des réactions de réduction peuvent être effectuées sur this compound, mais les réactifs et les conditions spécifiques ne sont pas divulgués.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les cycles pyrazole et pyridine.
Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas divulgués publiquement. Les principaux produits formés à partir de ces réactions ne sont pas non plus spécifiés.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Biologie : Étudie les rôles de CDK8 et CDK19 dans l'expression des gènes et les fonctions cellulaires.
Médecine : Explore les applications thérapeutiques potentielles de l'inhibition de la voie de signalisation WNT dans le traitement du cancer.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de CDK8 et CDK19, qui font partie du complexe médiateur impliqué dans la régulation de l'expression des gènes . Le composé se lie au site de liaison de l'ATP de ces kinases, empêchant leur activité et modifiant l'expression des gènes régulés par la voie WNT . Cette inhibition conduit à des changements dans les processus cellulaires tels que la prolifération et la différenciation .
Applications De Recherche Scientifique
CCT251545 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the WNT signaling pathway and its role in various cellular processes.
Biology: Investigates the roles of CDK8 and CDK19 in gene expression and cellular functions.
Medicine: Explores the potential therapeutic applications of inhibiting the WNT signaling pathway in cancer treatment.
Comparaison Avec Des Composés Similaires
CCT251545 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la signalisation WNT. Des composés similaires incluent :
Composé 51 : Un analogue de this compound avec des effets inhibiteurs similaires sur CDK8 et CDK19.
Autres inhibiteurs de la voie WNT : Divers autres composés ciblent la voie de signalisation WNT, mais this compound se distingue par sa biodisponibilité orale et sa haute sélectivité.
La singularité de this compound réside dans sa capacité à inhiber sélectivement CDK8 et CDK19 avec des effets hors cible minimes, ce qui en fait un outil précieux en recherche scientifique et en découverte de médicaments .
Propriétés
IUPAC Name |
8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFYQISQYCGDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]
Q2: How was this compound discovered?
A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []
Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?
A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []
Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?
A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.
Q5: Has any resistance to this compound been observed?
A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.
Q6: Are there any structural analogues of this compound under investigation?
A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


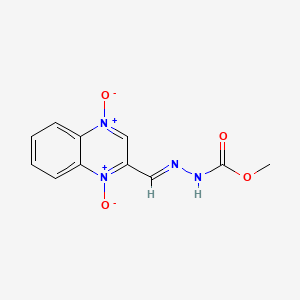
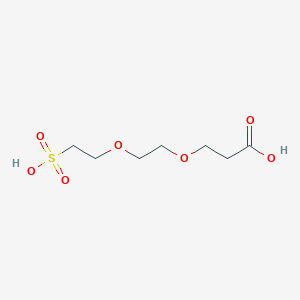


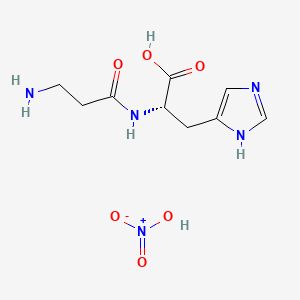
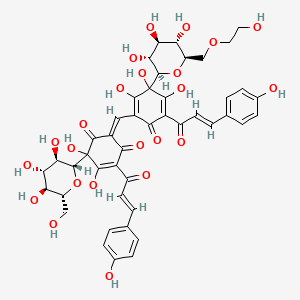
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
